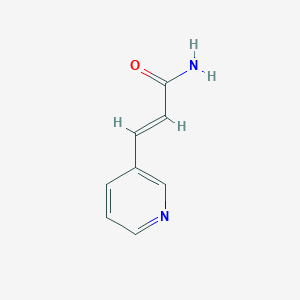

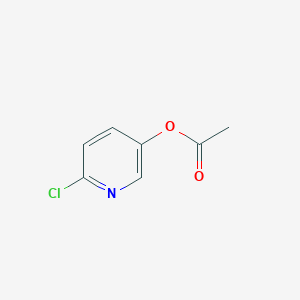

(E)-3-pyridin-3-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

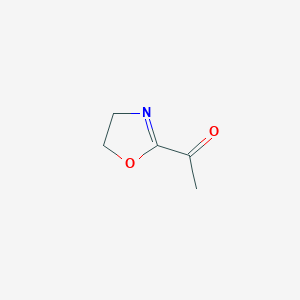

(E)-3-pyridin-3-ylprop-2-enamide is a chemical compound that is commonly used in scientific research. It is also known as 3-pyridylacrylic acid amide or 3-pyridylpropenamide. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

Field

Organic Chemistry

Application Summary

This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Methods of Application

The synthesis of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Results

The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridines .

Anti-Fibrosis Activity

Field

Medicinal Chemistry

Application Summary

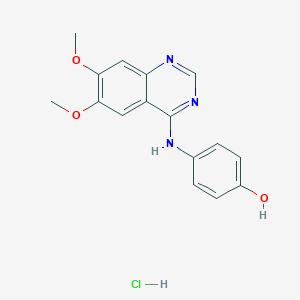

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application

The study involved the design and synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives . Their anti-fibrotic activities were then evaluated against HSC-T6 cells .

Results

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Novel Pyridin-3-yl-Pyrimidin-2-yl-Aminophenyl-Amide Derivatives

Field

Pharmaceutical Chemistry

Application Summary

This research involves the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles .

Methods of Application

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Results

The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Inhibition of HUVEC Proliferation

Application Summary

This research involves the synthesis of a glycolysis inhibitor (E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3PO) and its inhibition of HUVEC proliferation alone or in combination with the multi-kinase inhibitor sunitinib .

Methods of Application

The activity of 3PO on HUVECs proliferation was investigated and its IC 50 = 10.7 μM determined .

Results

By combination of 3PO (10 μM) with sunitinib l- malate (0.1 μM) a significant synergistic effect on HUVECs proliferation was observed . Based on the structure, chemical reactivity and biological results, it was proposed that 3PO could be a multi-target inhibitor .

Antiviral and Antidiabetic Applications

Application Summary

Pyridine-containing compounds have increasing importance for medicinal application as antiviral and antidiabetic . This has generated concern among researchers in synthesising a variety of pyridine derivatives .

Methods of Application

The study involves the synthesis of a variety of pyridine derivatives and their evaluation for antiviral and antidiabetic activities .

Results

The results showed that these pyridine-containing compounds have potential antiviral and antidiabetic activities .

Antimicrobial and Antifungal Applications

Application Summary

In this study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their biological activities such as antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species were evaluated .

Methods of Application

The study involved the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Their antibacterial and antifungal activities were then evaluated .

Results

To investigate antibacterial and antifungal activities, minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated, and derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure . In addition, the antibacterial and antifungal properties of the derivatives were higher than some drugs .

Propiedades

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUZERSNFCTTSP-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-enamide | |

CAS RN |

1126-73-4 |

Source

|

| Record name | 3-Pyridineacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)